2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a fluorine atom, and a triazole ring with a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Triazole Ring: This can be done via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Attachment of the Propan-2-ylsulfanyl Group: This step typically involves nucleophilic substitution reactions using thiol reagents.
Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acid derivatives and amine reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the effects of fluorinated and triazole-containing molecules on biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorine atom and triazole ring can enhance binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide
- 2-fluoro-N-[3-(ethylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide
Uniqueness
2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide is unique due to the presence of the propan-2-ylsulfanyl group, which can impart different steric and electronic properties compared to similar compounds with methyl or ethyl groups. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-fluoro-N-(3-propan-2-ylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5OS/c1-6(2)19-11-15-10(16-17-11)14-9(18)7-3-4-13-8(12)5-7/h3-6H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXTXUGGCQWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NNC(=N1)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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